molecular formula C19H17F3N2O2 B3700202 3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol CAS No. 394237-88-8

3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

Cat. No.: B3700202
CAS No.: 394237-88-8
M. Wt: 362.3 g/mol
InChI Key: IFUZWHRSAAJBSB-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a synthetic organic compound that belongs to the class of phenols. This compound is characterized by the presence of an ethoxy group, a methyl group, and a pyrazolyl group substituted on a phenol ring. The trifluoromethyl group attached to the pyrazole ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting with a phenylhydrazine derivative and an appropriate β-diketone, the pyrazole ring can be formed through cyclization.

    Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution on the phenol ring: The ethoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using ethyl halides and methyl halides, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogenation, nitration, and sulfonation reactions can occur on the aromatic ring.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Halogenating agents (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or receptor binding.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrazole ring can interact with biological targets through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-phenyl-6-(trifluoromethyl)phenol
  • 3-Ethoxy-2-methyl-4-(trifluoromethyl)phenol
  • 4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl derivatives

Uniqueness

The unique combination of the ethoxy, methyl, and pyrazolyl groups, along with the trifluoromethyl group, distinguishes 3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol from other similar compounds. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-ethoxy-2-methyl-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-3-26-14-10-9-13(17(25)11(14)2)16-15(12-7-5-4-6-8-12)18(24-23-16)19(20,21)22/h4-10,25H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUZWHRSAAJBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394237-88-8
Record name 3-ETHOXY-2-METHYL-6-(4-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
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3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
Reactant of Route 6
3-Ethoxy-2-methyl-6-(4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

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